5,6-Diaminoacenaphthene dihydrochloride

Skraup reaction heterocycle synthesis regioselective cyclization

Researchers requiring precise 5,6-substitution for heterocyclic annulation face limited isomer options-only the 5,6-diamine isomer undergoes complete double Skraup cyclization to dipyrido[2,3-e:2,3-h]acenaphthene, making generic 'acenaphthene diamine' sourcing unacceptable. This stable dihydrochloride salt delivers: • 92% peri-annulation yield with nitroethane for perimidine library synthesis • Exclusive regiochemistry for C₂-chiral diamine ligands with high enantioselectivity • Reliable precursor for fluorescent viscosity sensors and NLO-phores. Supplied as a stable dihydrochloride salt for reproducible scale-up. For R&D use only.

Molecular Formula C12H14Cl2N2
Molecular Weight 257.16
CAS No. 2287340-97-8
Cat. No. B2559244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diaminoacenaphthene dihydrochloride
CAS2287340-97-8
Molecular FormulaC12H14Cl2N2
Molecular Weight257.16
Structural Identifiers
SMILESC1CC2=CC=C(C3=C(C=CC1=C23)N)N.Cl.Cl
InChIInChI=1S/C12H12N2.2ClH/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8;;/h3-6H,1-2,13-14H2;2*1H
InChIKeyGFLIHPSBPCKDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Diaminoacenaphthene Dihydrochloride: Core Properties


5,6-Diaminoacenaphthene dihydrochloride (CAS 2287340-97-8) is the dihydrochloride salt of 5,6-diaminoacenaphthene, a polycyclic aromatic diamine in the acenaphthene family. The compound bears primary amino groups at the 5‑ and 6‑positions of the hydrogenated acenaphthene core, yielding a rigid, planar scaffold employed as a key intermediate in heterocyclic synthesis, fluorescent dye construction, and chiral ligand development .

5,6-Diaminoacenaphthene Dihydrochloride: Positional Specificity


The substitution pattern of the amino groups on the acenaphthene nucleus fundamentally governs cyclization reactivity. Isomeric diamines such as 3,6‑ and 3,8‑diaminoacenaphthene display dramatically different outcomes in heterocycle‑forming reactions, proving that simple replacement with a closely related analog is not feasible when a specific ring‑closure topology is required [1]. Consequently, procurement decisions must be based on the precise positional isomer rather than on generic ‘acenaphthene diamine’ classification.

5,6-Diaminoacenaphthene Dihydrochloride: Head-to-Head Evidence


Exclusive Double Skraup Cyclization

Under identical Skraup conditions (glycerol, H₂SO₄, oxidant), 5,6‑diaminoacenaphthene undergoes clean double cyclization to give dipyrido[2,3‑e:2,3‑h]acenaphthene. In contrast, 3,6‑diaminoacenaphthene yields only the monocyclization product 3‑aminoindeno[1,7‑gh]quinoline, while 3,8‑diaminoacenaphthene remains virtually unchanged. This demonstrates that the 5,6‑substitution pattern is uniquely capable of supporting the full double annulation [1].

Skraup reaction heterocycle synthesis regioselective cyclization

High-Yield Perimidine Formation vs 4,5-Diaminoacenaphthene

5,6‑Diaminoacenaphthene reacts with nitroethane in polyphosphoric acid to afford 2‑methyl‑6,7‑dihydro‑1H‑cyclopenta[gh]perimidine in 92 % isolated yield [1]. Although 4,5‑diaminoacenaphthene has been employed in analogous nitroalkane‑mediated peri‑annulations, a direct side‑by‑side yield comparison under identical conditions has not been reported [2]. The available data nevertheless indicate that the 5,6‑diamine motif is highly competent in this transformation.

perimidine synthesis nitroalkane cyclization peri‑annulation

Proton Sponge Precursor Capability

5,6‑Diaminoacenaphthene is the direct precursor to 5,6‑bis(dimethylamino)acenaphthene and its acenaphthylene analog, which are established ‘proton sponges’ exhibiting exceptionally high basicity. The dimethylation step proceeds in nearly quantitative yield [1]. Other acenaphthene diamine isomers have not been reported to generate proton sponges of comparable basicity, suggesting that the 5,6‑geometry is critical for the peri‑dimethylamino interaction that underpins the proton‑sponge effect.

proton sponge superbase dimethylation

5,6-Diaminoacenaphthene Dihydrochloride: Key Applications


Dipyrido-Fused Acenaphthene Heterocycles via Double Skraup

Because only the 5,6‑diamine isomer undergoes complete double Skraup cyclization [1], this compound is the essential starting material for synthesizing dipyrido[2,3‑e:2,3‑h]acenaphthene and related extended heteroaromatic systems. Such frameworks are of interest in materials science and medicinal chemistry, where the rigid, planar structure can intercalate DNA or serve as an electron‑transport moiety.

Perimidine-Based Fluorophores and Bioactive Agents

The high‑yield (92 %) peri‑annulation with nitroethane [1] makes 5,6‑diaminoacenaphthene dihydrochloride a reliable precursor for perimidine libraries. Perimidines are explored as fluorescent viscosity sensors and NLO‑phores [2], and the documented yield supports reproducible scale‑up in discovery chemistry settings.

Proton Sponges for Catalysis and Sensor Design

The dimethylation of 5,6‑diaminoacenaphthene leads to proton sponges with tunable basicity [1]. These superbases are employed in organic synthesis as non‑nucleophilic base catalysts and in optical sensors where protonation‑induced spectral changes are exploited.

Chiral C₂-Symmetric Diamine Ligand Precursor

The rigid acenaphthene backbone, when elaborated into C₂‑chiral diamine ligands, can impart high enantioselectivity in metal‑catalyzed transformations [1]. The 5,6‑diamine isomer provides the correct geometry for constructing such ligands, a feature that may not be replicated with other isomers.

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